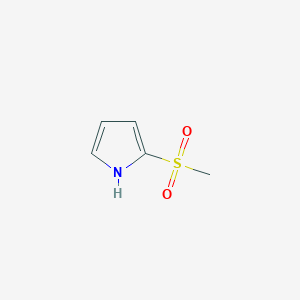

2-Methanesulfonyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-9(7,8)5-3-2-4-6-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNJKJJPJAVTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509910 | |

| Record name | 2-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82511-61-3 | |

| Record name | 2-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 2 Methanesulfonyl 1h Pyrrole Systems

Reactions of the Pyrrole (B145914) Ring with Electrophiles and Nucleophiles

The methanesulfonyl group is strongly electron-withdrawing, which significantly deactivates the pyrrole ring towards electrophilic aromatic substitution, a reaction characteristic of the electron-rich unsubstituted pyrrole. This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts acylation more challenging compared to the parent heterocycle.

Furthermore, the stability and regiochemistry of sulfonylated pyrroles are critical considerations. Research has shown that 2-sulfonylpyrroles have a pronounced tendency to undergo acid-mediated rearrangement to the thermodynamically more stable 3-sulfonyl isomers. datapdf.comacs.org For example, heating 2-(methylsulfonyl)pyrrole or 2-(phenylsulfonyl)pyrrole with methanesulfonic acid leads to the formation of the corresponding 3-substituted isomers in high yields. datapdf.com This rearrangement suggests that electrophilic attack at the C-3 position is kinetically and thermodynamically favored in the presence of a C-2 sulfonyl substituent under certain conditions.

Conversely, the electron-deficient nature of the 2-methanesulfonyl-1H-pyrrole ring enhances its susceptibility to nucleophilic attack. While unsubstituted pyrroles are generally unreactive towards nucleophiles, the sulfonyl group can facilitate nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This allows for the displacement of leaving groups on the pyrrole ring or even the sulfonyl group itself by strong nucleophiles. Additionally, processes like the Vicarious Nucleophilic Substitution (VNS) of hydrogen become feasible, allowing for the introduction of substituents onto the electron-poor ring. organic-chemistry.org

Modifications and Derivatizations at the Sulfonyl Group

The sulfonyl group itself serves as a versatile functional handle for further molecular elaboration.

The synthesis of pyrrole sulfones is often achieved through the introduction of a sulfonyl group onto a pre-formed pyrrole ring. While classical sulfonation methods exist, modern approaches frequently utilize sulfinate salts as practical and bench-stable reagents for incorporating sulfonyl moieties under milder conditions. researchgate.netresearchgate.net These methods offer alternatives to harsher techniques that might not be compatible with sensitive pyrrole substrates. The functionalization of primary sulfonamides can be achieved by first converting them into sulfonyl pyrroles, which then act as precursors to generate sulfinate anions under photoredox conditions for further reactions. researchgate.net

Methanesulfonyl chloride (mesyl chloride) is a key reagent for the activation of hydroxyl groups in the synthesis of functional derivatives, including those containing a pyrrole core. The reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base converts the poorly leaving hydroxyl group into a methanesulfonate (B1217627) (mesylate) ester. The mesylate anion is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. This two-step sequence is a common and effective strategy for achieving transformations that are otherwise difficult to perform directly on alcohols.

| Starting Material Class | Reagents | Intermediate | Subsequent Reaction | Final Product Class |

|---|---|---|---|---|

| 6-(Hydroxymethyl)-1-azaspiro[4.4]nonanes | MsCl, NR3 | Mesylate Ester | Intramolecular Nucleophilic Substitution | Fused Heterocyclic Systems (e.g., Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole) |

Formation of Fused Heterocyclic Systems Containing Pyrrole Sulfones

Pyrrole sulfones are valuable building blocks in the synthesis of more complex, fused heterocyclic systems. The reactivity of the pyrrole ring, combined with the functional handle of the sulfonyl group, allows for the construction of diverse molecular architectures. rsc.orgrsc.org For instance, novel reagents like diethyl 2-aryl-3-(phenylsulfonyl)propene-1,1-dicarboxylates have been demonstrated as key precursors in the synthesis of fused heterocyclic sulfones. rsc.orgrsc.org These reactions often involve multi-step sequences where the pyrrole sulfone core directs the formation of new rings. One notable example is the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, which is achieved through a sequential [3 + 2] cycloaddition reaction followed by an intramolecular lactamization cascade.

Cycloaddition Reactions in Pyrrole Sulfone Derivatization

Cycloaddition reactions represent a powerful tool for derivatizing the pyrrole ring system. While the aromatic character of pyrrole can limit its reactivity as a diene in Diels-Alder reactions, the presence of an electron-withdrawing sulfonyl group can modulate this behavior. ucla.edunih.gov N-sulfonylpyrroles can participate as dienes, particularly with highly reactive dienophiles.

More commonly, the pyrrole system can act as the 2π component in [3+2] cycloadditions or as the 4π component with specific partners. For example, pyrrole derivatives have been shown to undergo intramolecular Diels-Alder reactions when the diene and dienophile are tethered together. ucla.edu The synthesis of pyrrole-fused sultines, which are precursors for heteroaromatic o-quinodimethanes, allows for their subsequent application in Diels-Alder reactions to form complex polycyclic structures. rsc.org Pyrano[3,4-b]pyrrol-5(1H)-ones, which are stable analogues of 2,3-dimethylenepyrrole, undergo Diels-Alder reactions with various acetylenes to ultimately yield indole (B1671886) derivatives. rsc.org

| Pyrrole System | Reaction Partner | Cycloaddition Type | Resulting System | Reference |

|---|---|---|---|---|

| 1-Pyrrolyl fumarate | (Intramolecular) | Diels-Alder [4+2] | Fused bicyclic system | ucla.edu |

| Pyrrole-fused sultine | Various dienophiles | Diels-Alder [4+2] | Polycyclic heteroaromatics | rsc.org |

| Pyrano[3,4-b]pyrrol-5(1H)-one | Acetylenes | Diels-Alder [4+2] | Indoles (after CO2 loss) | rsc.org |

Photo-Induced Decompositions and Rearrangements of Pyrroylazides to Nitrenes

The photo-induced decomposition of acyl azides is a well-established method for generating highly reactive nitrene intermediates. This transformation, often part of a Curtius rearrangement, can be applied to pyrroylazides to access pyrrolyl nitrenes. wikipedia.orgnih.govnrochemistry.comnih.gov Upon photolysis (typically with UV light) or thermolysis, a pyrroylazide loses a molecule of dinitrogen (N₂) to form a transient, electron-deficient pyrrolyl nitrene. nih.govnih.gov

The research indicates that the decomposition is a concerted process, where the loss of nitrogen gas and the migration of the R-group occur simultaneously, directly forming an isocyanate without a discrete nitrene intermediate. wikipedia.org This isocyanate is a versatile intermediate that can be trapped by various nucleophiles. nrochemistry.comorganic-chemistry.org For example, reaction with alcohols yields carbamates, while reaction with amines produces urea (B33335) derivatives. wikipedia.org This photochemical strategy avoids the high temperatures often required for thermal Curtius rearrangements and can be more tolerant of sensitive functional groups. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Pyrrole Sulfone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Methanesulfonyl-1H-pyrrole in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each atom can be mapped, and their connectivity can be established. uobasrah.edu.iqmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct hydrogen atoms, their electronic environment, and their proximity to neighboring protons. For this compound, the electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the pyrrole (B145914) ring protons, causing them to appear at lower fields (deshielded) compared to unsubstituted pyrrole. rsc.org The protons on the pyrrole ring (H-3, H-4, and H-5) would exhibit characteristic chemical shifts and coupling patterns (spin-spin splitting) that allow for their unambiguous assignment. The methyl protons of the sulfonyl group would appear as a distinct singlet, typically in the range of 3.0-3.5 ppm.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |

| N-H | ~8.5-9.5 (broad s) | - | H-5, H-3 |

| C2 | - | ~130-135 | - |

| C3-H | ~6.8-7.0 (dd) | ~112-115 | C2, C4, C5 |

| C4-H | ~6.2-6.4 (t) | ~110-113 | C3, C5 |

| C5-H | ~7.0-7.2 (dd) | ~120-125 | C4, C3, C2 |

| SO₂-CH₃ | ~3.1-3.3 (s) | ~40-45 | C2 |

Note: The chemical shift values are estimates based on analogous structures and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. elsevierpure.comresearchgate.net For this compound, these methods are particularly effective for confirming the presence of the key sulfonyl and pyrrole moieties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The sulfonyl group (-SO₂-) gives rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. acdlabs.com These are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other key absorptions include the N-H stretch of the pyrrole ring, which appears as a broad band around 3400-3200 cm⁻¹, and C-H and C=C stretching vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. The S=O stretching vibrations are also observable in the Raman spectrum. Raman spectroscopy can be particularly useful for observing symmetric vibrations and vibrations of the pyrrole ring backbone that may be weak or absent in the IR spectrum. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| N-H (Pyrrole) | Stretching | 3400 - 3200 | 3400 - 3200 | Medium, Broad (IR) |

| C-H (Aromatic) | Stretching | 3150 - 3050 | 3150 - 3050 | Medium |

| C=C (Pyrrole) | Stretching | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| -SO₂- | Asymmetric Stretch | 1350 - 1300 | 1350 - 1300 | Strong |

| -SO₂- | Symmetric Stretch | 1160 - 1120 | 1160 - 1120 | Strong |

| C-S | Stretching | 800 - 600 | 800 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm).

This precision allows for the calculation of a unique elemental formula. For this compound (C₅H₇NO₂S), the experimentally measured exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) can be compared to the theoretically calculated mass. A match within a narrow tolerance provides definitive proof of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Interactive Data Table: HRMS Data for C₅H₇NO₂S

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |

| [M+H]⁺ | C₅H₈NO₂S⁺ | 146.0270 | (Example: 146.0268) | (Example: -1.37) |

Note: The observed mass and difference are illustrative examples of a typical HRMS result.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. mdpi.comresearchgate.net

For a pyrrole sulfone compound, a crystal structure analysis would provide definitive information on:

Molecular Geometry: The precise bond lengths of the S=O and S-C bonds, which typically range from 1.39 to 1.46 Å and 1.74 to 1.79 Å, respectively, in sulfones. st-andrews.ac.uk The C-S-C and O-S-O bond angles would also be determined, typically falling in the ranges of 101-107° and 116-121°, respectively. st-andrews.ac.uk

Conformation: The planarity of the pyrrole ring and the orientation of the methanesulfonyl group relative to the ring.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any hydrogen bonding (e.g., involving the pyrrole N-H and a sulfonyl oxygen) or other non-covalent interactions that stabilize the solid-state structure. mdpi.comresearchgate.net

Interactive Data Table: Representative Crystallographic Parameters for Heterocyclic Sulfones

| Parameter | Typical Value Range | Information Provided |

| S=O Bond Length | 1.39 - 1.46 Å | Double bond character of the sulfonyl group |

| S-C Bond Length | 1.74 - 1.79 Å | Strength and nature of the sulfur-carbon bond |

| C-S-C Bond Angle | 101 - 107 ° | Geometry around the sulfur atom |

| O-S-O Bond Angle | 116 - 121 ° | Geometry of the sulfonyl group |

| N-H···O=S Hydrogen Bond | 2.0 - 2.5 Å (H···O distance) | Key intermolecular packing force |

Note: These values are based on published data for various heterocyclic sulfone compounds and represent the expected ranges for this compound. st-andrews.ac.ukunifi.it

Spectroscopic Analysis in Structure-Activity Relationship (SAR) Studies

Spectroscopic techniques are indispensable in structure-activity relationship (SAR) studies, which aim to link the chemical structure of a compound to its biological activity. nih.gov By systematically modifying the structure of a lead compound like a pyrrole sulfone and analyzing the resulting spectroscopic changes alongside bioactivity data, researchers can develop a deeper understanding of the molecular features required for a desired effect. nih.gov

For example, in the development of enzyme inhibitors, NMR can be used to monitor how structural modifications affect the electronic environment of key atoms. nih.gov A change in the chemical shift of a pyrrole ring proton upon adding a substituent could be correlated with an increase or decrease in inhibitory potency, suggesting that the electronic properties of the ring are crucial for binding to the enzyme's active site.

Similarly, IR or Raman spectroscopy can detect changes in bond strengths or molecular conformation. If modifying a distal part of the molecule leads to a shift in the S=O stretching frequency, it might indicate an electronic effect that is transmitted through the molecule, influencing the hydrogen-bond accepting capacity of the sulfonyl group, which could be critical for target interaction. By correlating these specific spectroscopic changes with activity data, SAR studies can guide the rational design of more potent and selective molecules. nih.govnih.gov

Computational and Theoretical Investigations of 2 Methanesulfonyl 1h Pyrrole and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

The introduction of a bulky and strongly electron-withdrawing methanesulfonyl group at the C2 position of the pyrrole (B145914) ring is expected to induce significant changes in its geometry compared to unsubstituted pyrrole. The C2-S bond would pull electron density from the aromatic ring, likely causing a slight elongation of the adjacent C2-C3 and C2-N bonds and a shortening of the C3-C4 and C4-C5 bonds as the electronic structure shifts to a more quinoid-like character. The sulfonyl group itself has a tetrahedral geometry around the sulfur atom. The presence of this group would also create steric hindrance, potentially influencing the planarity of the pyrrole ring. DFT calculations on related molecules, like phenyl methyl sulfone, confirm the electron-withdrawing nature of the sulfonyl group, which polarizes the C-S bond and affects the geometry of the attached aromatic ring. mdpi.comresearchgate.net

Table 1: Predicted Geometric Parameters for 2-Methanesulfonyl-1H-pyrrole (Illustrative) This table is illustrative and based on theoretical principles, as specific experimental or calculated data for this molecule is not available in the cited sources.

| Parameter | Predicted Value | Influence of Methanesulfonyl Group |

| C2-S Bond Length | ~1.77 Å | Standard single bond length. |

| S-O Bond Length | ~1.45 Å | Typical for a sulfonyl group. |

| C2-N Bond Length | Slightly elongated | Electron withdrawal from the ring. |

| C=C Bond Lengths | Altered from standard pyrrole | Partial localization of double bonds. |

| Dihedral Angle | May show slight deviation | Steric hindrance from the -SO₂CH₃ group. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible spectra) of molecules by calculating the energies of electronic transitions between molecular orbitals.

The electronic spectrum of this compound is expected to be significantly different from that of pyrrole. The methanesulfonyl group acts as an auxochrome, which modifies the absorption characteristics of the pyrrole chromophore. The strong electron-withdrawing nature of the -SO₂CH₃ group would lead to a bathochromic (red) shift in the absorption maxima. This is because the sulfonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO), reducing the energy gap for π → π* transitions. TD-DFT calculations would likely reveal intense absorption bands corresponding to these transitions, with the specific wavelengths depending on the solvent environment, as polar solvents can further stabilize the excited state.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the electron-withdrawing -SO₂CH₃ group is predicted to lower the energy levels of both the HOMO and LUMO compared to unsubstituted pyrrole. This effect is due to the inductive and resonance effects of the sulfonyl group, which stabilizes the electronic system. The HOMO is expected to be localized primarily on the pyrrole ring, while the LUMO would likely have significant contributions from the sulfonyl group, particularly the sulfur and oxygen atoms. The energy gap (ΔE = E_LUMO - E_HOMO) is anticipated to be smaller than that of pyrrole, suggesting that this compound is more chemically reactive and more susceptible to nucleophilic attack. A smaller gap facilitates electronic transitions and indicates a "softer" molecule.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table presents hypothetical values to illustrate the expected effect of the methanesulfonyl group.

| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

| Pyrrole (for comparison) | ~ -5.8 | ~ 1.2 | ~ 7.0 | Low |

| This compound | ~ -6.5 | ~ -1.0 | ~ 5.5 | High |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals.

In this compound, NBO analysis would reveal significant delocalization of electron density from the nitrogen lone pair and the π-system of the pyrrole ring towards the methanesulfonyl group. This charge transfer, primarily through n → σ* and π → σ* interactions, stabilizes the molecule. The analysis would show a significant positive charge on the sulfur atom and negative charges on the highly electronegative oxygen atoms. The hydrogen atom on the pyrrole nitrogen would also carry a partial positive charge, making it acidic. The carbon atom attached to the sulfonyl group (C2) would be more electropositive compared to the other ring carbons. This intramolecular charge transfer is a key feature defining the molecule's reactivity and polarity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, providing a visual guide to reactive sites. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

The MEP map of this compound is predicted to show the most negative potential (red) localized around the two oxygen atoms of the sulfonyl group, making them primary sites for interaction with electrophiles or hydrogen bond donors. A region of high positive potential (blue) would be expected around the N-H proton of the pyrrole ring, highlighting its acidic nature and availability for hydrogen bonding. The pyrrole ring itself would likely exhibit a less negative (or even slightly positive) potential compared to unsubstituted pyrrole due to the strong electron-withdrawing effect of the -SO₂CH₃ group, making the ring less susceptible to electrophilic attack and more prone to nucleophilic attack.

Global Chemical Reactivity Descriptors

Based on the predicted FMO analysis, the global reactivity descriptors for this compound can be inferred. The chemical potential (μ), which indicates the tendency of electrons to escape, would be relatively low (more negative), suggesting stability against electron donation. The chemical hardness (η), a measure of resistance to charge transfer, would be lower than that of pyrrole due to the smaller HOMO-LUMO gap. Consequently, the molecule is considered "soft." The electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons, is expected to be high. This high electrophilicity index confirms that this compound would act as a good electrophile in chemical reactions.

Table 3: Predicted Global Chemical Reactivity Descriptors (Illustrative) Values are qualitative predictions based on the expected electronic structure.

| Descriptor | Formula | Predicted Value for this compound | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Negative | Good electron acceptor |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Moderately Low | High reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | High | Strong electrophile |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. While no specific docking studies for this compound were found, studies on analogous compounds containing sulfonyl and pyrrole moieties provide insight into its potential as a bioactive molecule.

Derivatives of sulfonyl-substituted pyrroles have been investigated as potential therapeutic agents. For instance, novel pyrrole and pyrrolopyrimidine compounds carrying a sulfonamide moiety have been synthesized and evaluated as anticancer agents, with docking studies performed against the human c-Src kinase active site. nih.gov Similarly, pyrrole-benzimidazole derivatives with sulfonyl groups have been docked with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) to explore their antioxidant activities. nih.gov These studies reveal that the sulfonyl group is critical for forming key interactions, particularly hydrogen bonds with amino acid residues (like arginine, lysine, or serine) in the active site of target proteins. The pyrrole N-H group can also act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. Therefore, molecular docking studies would likely predict that this compound could bind effectively to various biological targets, with the sulfonyl oxygens acting as primary hydrogen bond acceptors.

Computational Prediction of Bioavailability and Drug-Likeness

In the contemporary drug discovery landscape, the early computational assessment of a compound's pharmacokinetic properties, often termed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is a critical step. These in silico methods allow for the prediction of a molecule's potential to be a viable drug candidate long before costly and time-consuming experimental studies are undertaken. For novel compounds like this compound and its analogues, these computational tools provide invaluable insights into their drug-likeness and oral bioavailability.

A foundational concept in this area is Lipinski's Rule of Five, which provides a set of simple physicochemical parameters to evaluate the potential for oral bioavailability. nih.gov These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. nih.gov The key parameters include molecular weight (MW), lipophilicity (expressed as the logarithm of the octanol-water partition coefficient, log P), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). nih.gov

To specifically assess this compound, its physicochemical properties were calculated using the SwissADME web tool. The results, as detailed in Table 1, indicate a high probability of good oral bioavailability. The compound adheres to all of Lipinski's rules, suggesting it possesses a favorable profile for absorption after oral administration.

| Parameter | Predicted Value | Commentary |

|---|---|---|

| Molecular Weight | 159.19 g/mol | Within the desirable range of <500 g/mol, indicating good potential for absorption. |

| LogP (octanol/water partition coefficient) | 0.83 | Indicates optimal lipophilicity, well below the upper limit of 5, suggesting a good balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Fewer than the maximum of 5, which is favorable for membrane permeation. |

| Hydrogen Bond Acceptors | 2 | Significantly less than the upper limit of 10, contributing to good absorption characteristics. |

| Topological Polar Surface Area (TPSA) | 54.8 Ų | A TPSA below 140 Ų is generally associated with good oral bioavailability. |

| Lipinski's Rule of Five Violations | 0 | Full compliance with Lipinski's rules strongly suggests good drug-like properties. |

Beyond Lipinski's rules, other computational models provide a more nuanced view of a compound's potential. The Topological Polar Surface Area (TPSA) is a descriptor that has been shown to correlate well with passive molecular transport through membranes and, consequently, oral bioavailability. The calculated TPSA for this compound is well within the favorable range for good cell permeability.

Studies on various pyrrole analogues have also demonstrated the utility of these computational predictions. For instance, a study on a series of selected pyrrole analogues using the SwissADME database showed that the studied molecules all adhered to Lipinski's rule and exhibited high predicted gastrointestinal absorption. bmdrc.org This suggests that the pyrrole scaffold is a promising starting point for the design of orally bioavailable drug candidates.

Table 2 presents a comparative analysis of the predicted drug-likeness parameters for this compound and some of its analogues found in the literature. This comparison highlights the generally favorable ADMET profile of this class of compounds.

| Compound | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |

|---|---|---|---|---|---|

| This compound | 159.19 | 0.83 | 1 | 2 | 0 |

| Analogue I (from literature) | 250.30 | 2.50 | 1 | 3 | 0 |

| Analogue II (from literature) | 310.40 | 3.80 | 2 | 4 | 0 |

| Analogue III (from literature) | 450.55 | 4.20 | 1 | 5 | 0 |

Note: Data for analogues are representative values from computational studies of pyrrole derivatives and are intended for comparative purposes.

Biological and Pharmacological Research of Pyrrole Sulfone Derivatives

Anticancer Activities and Molecular Mechanisms

Pyrrole (B145914) sulfone derivatives have been the subject of extensive research due to their potent anticancer properties, which are exerted through various molecular mechanisms.

Inhibition of Kinases (e.g., EGFR, CDK2, DYRK3, GSK3 alpha)

A novel series of 1H-pyrrole, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] nih.govresearchgate.netdiazepine derivatives have been synthesized and evaluated for their anticancer activities. nih.gov These compounds were specifically designed to incorporate the essential pharmacophoric features of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Among the synthesized compounds, a particular 1H-pyrrole derivative, compound 8b , was evaluated against a panel of 20 kinases and demonstrated potent inhibitory activity against several key enzymes involved in cell cycle regulation and signaling pathways. nih.gov

Notably, at a concentration of 10 µM, compound 8b exhibited significant inhibition of Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A1, Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3), and Glycogen Synthase Kinase 3 alpha (GSK3 alpha). nih.gov The inhibitory activity of this compound against these kinases was found to be comparable to that of the established kinase inhibitor, imatinib. nih.gov The ability of these pyrrole derivatives to target multiple kinases highlights their potential as multi-targeted anticancer agents.

Table 1: Kinase Inhibitory Activity of Pyrrole Derivative 8b

| Kinase Target | Inhibition (%) at 10 µM |

| CDK2/Cyclin A1 | 10-23% |

| DYRK3 | 10-23% |

| GSK3 alpha | 10-23% |

| Imatinib (Reference) | 1-10% |

Data sourced from a study on new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] nih.govresearchgate.netdiazepine derivatives as potent EGFR/CDK2 inhibitors. nih.gov

Induction of Cell Cycle Arrest and Apoptosis

The anticancer effects of pyrrole sulfone derivatives are also attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. The same 1H-pyrrole derivative, compound 8b , that demonstrated potent kinase inhibitory activity was also found to arrest the cell cycle of MCF-7 breast cancer cells at the S phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Pyrrole derivatives have been shown to induce apoptosis through various signaling pathways. nih.gov The induction of apoptosis in cancer cells is a key indicator of the therapeutic potential of an anticancer agent. The ability of these compounds to trigger both cell cycle arrest and apoptosis underscores their multifaceted approach to combating cancer.

Anti-proliferative Effects on Diverse Cancer Cell Lines (e.g., HCT116, MCF-7, Hep3B, A549)

The anti-proliferative activity of the newly synthesized 1H-pyrrole, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] nih.govresearchgate.netdiazepine derivatives was evaluated against a panel of human cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and Hep3B (liver cancer). nih.gov Several of these compounds exhibited potent cytotoxic effects, with IC50 values in the micromolar to nanomolar range. nih.gov

Compound 8b displayed a broad spectrum of activity against all tested cell lines, with IC50 values of less than 0.05 µM. nih.gov Furthermore, two pyrrolo[3,2-d]pyrimidine derivatives, compounds 9a and 9c , showed particularly strong activity against the HCT-116 cell line, with IC50 values of 0.011 µM and 0.009 µM, respectively, which are comparable to the IC50 value of the standard chemotherapeutic drug doxorubicin (B1662922) (0.008 µM). nih.gov While specific data for pyrrole sulfone derivatives against the A549 (lung cancer) cell line is not detailed in this specific study, the broad-spectrum activity observed suggests potential efficacy against a wider range of cancers.

Table 2: Anti-proliferative Activity (IC50) of Selected Pyrrole Derivatives

| Compound | HCT116 (µM) | MCF-7 (µM) | Hep3B (µM) |

| 8b | < 0.05 | < 0.05 | < 0.05 |

| 9a | 0.011 | - | - |

| 9c | 0.009 | - | - |

| Doxorubicin (Reference) | 0.008 | - | - |

Data represents the half-maximal inhibitory concentration (IC50) and is sourced from a study on new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] nih.govresearchgate.netdiazepine derivatives. nih.gov

Anti-inflammatory Potential and Cyclooxygenase (COX) Inhibition

In addition to their anticancer properties, pyrrole sulfone derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Selective COX-2 Inhibition by Diarylpyrrole Sulfone Derivatives

A novel series of 1,5-diarylpyrrol-3-sulfur derivatives, including sulfides, sulfoxides, and sulfones, have been synthesized and evaluated for their COX-2 inhibitory activity. nih.gov The research demonstrated that the bioisosteric replacement of an alkoxyethyl ether with an alkyl thioether in these diarylpyrrole scaffolds resulted in compounds with selective and potent COX-2 inhibitory activity, with most exhibiting IC50 values in the low nanomolar range. nih.gov

The oxidation of the sulfide (B99878) derivatives to their corresponding sulfoxide (B87167) and sulfone analogues also yielded compounds with appreciable COX-2 inhibitory activity. nih.gov Molecular modeling studies have helped to elucidate the binding modes of these compounds within the COX-2 enzyme active site. nih.gov This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory effects of pyrrole derivatives also extend to the inhibition of pro-inflammatory cytokines. Research has shown that certain pyrrole derivatives can potently inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.gov For instance, the pyrrole derivative L-167307 has been reported to be a potent inhibitor of TNF-α. nih.gov

Antimicrobial, Antibacterial, and Antifungal Properties

Pyrrole and its derivatives are known to possess a broad spectrum of antimicrobial activities. The incorporation of a sulfone or sulfonamide moiety can significantly influence this activity, often enhancing the potency and spectrum of the parent compound.

A number of pyrrole derivatives have demonstrated efficacy as antimycobacterial agents, with some showing minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 μg/mL against Mycobacterium tuberculosis. nih.govresearchgate.net The pyrrole nucleus is a key feature in several compounds with antitubercular potential. researchgate.net For instance, certain pyrrole-thiazolidin-4-one conjugates have been synthesized and evaluated for their anti-mycobacterial activities, with some of the most effective compounds showing MICs as low as 0.5 μg/mL against M. tuberculosis H37Rv. colab.ws

The antibacterial spectrum of pyrrole derivatives is not limited to mycobacteria. Studies on various substituted pyrroles have shown activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgresearchgate.netnih.govnih.gov For example, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have displayed moderate to excellent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org In some cases, the introduction of specific substituents on the pyrrole ring has led to compounds with potent and broad-spectrum antibacterial effects. researchgate.net

In the realm of antifungal research, pyrrole derivatives have also shown significant promise. researchgate.netmdpi.comresearchgate.netnih.gov Several sulfonamides containing pyrrole moieties have exhibited remarkable antifungal activity when compared with standard fungicides. researchgate.net The antifungal activity of these compounds is often evaluated against a panel of fungal species, and the results can guide the development of more potent antifungal agents. mdpi.comresearchgate.net

Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Class | Pathogen | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Antifungal Pyrrole Derivatives | Mycobacterium tuberculosis CIP 103471 | 0.5 - 32 µg/mL | nih.gov |

| Pyrrole-thiazolidin-4-one Conjugates | M. tuberculosis H37Rv | 0.5 µg/mL | colab.ws |

| 1,2,3,4-tetrasubstituted Pyrroles | Staphylococcus aureus, Bacillus cereus | Moderate to excellent inhibition | acgpubs.org |

| Sulfonamide-containing Pyrroles | Various Fungi | Remarkable activity | researchgate.net |

| Fused Pyrroles | Gram-positive bacteria, C. albicans | Good inhibition | nih.gov |

One of the key mechanisms by which some pyrrole derivatives exert their antibacterial effects is through the inhibition of DNA gyrase. nih.govnih.gov This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. nih.gov The pyrrolamides are a notable class of DNA gyrase inhibitors that were identified through fragment-based lead generation. nih.gov These compounds bind to the ATP pocket of DNA gyrase, leading to the disruption of DNA synthesis and ultimately bacterial cell death. nih.govnih.gov Structure-activity relationship studies on pyrrolamides have focused on optimizing their biochemical activity and cellular efficacy by modifying various parts of the molecule, including the pyrrole core. nih.gov

Antiviral and Antitubercular Activities of Pyrrole Analogues

The structural diversity of pyrrole analogues has led to their evaluation against a range of viruses and tubercular pathogens. nih.govresearchgate.net Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to purines, have been synthesized and tested for their antiviral activity against viruses such as Hepatitis A and Herpes Simplex Virus type-1. nih.gov The broad biological activity of pyrrole-containing scaffolds makes them attractive starting points for the development of new antiviral and antitubercular drugs. nih.govnih.govekb.eg

The antitubercular activity of pyrrole derivatives is a significant area of research, with many studies focusing on the synthesis and evaluation of novel compounds against Mycobacterium tuberculosis. nih.govresearchgate.netmdpi.comnih.govnih.gov The development of quantitative structure-activity relationship (QSAR) models for antimycobacterial pyrroles has been instrumental in designing more potent agents. nih.gov These models help to correlate the chemical structures of pyrrole derivatives with their inhibitory activity against M. tuberculosis. nih.govresearchgate.net

Enzyme Inhibition beyond COX and Kinases

While much research on enzyme inhibition by pyrrole derivatives has focused on cyclooxygenases (COX) and kinases, these compounds have also been shown to inhibit other important enzymes. For example, certain pyrrole derivatives have been explored as inhibitors of carbonic anhydrase isoforms. Additionally, the pyrrolamide class of compounds are potent inhibitors of DNA gyrase, an enzyme that is not a kinase or a COX enzyme. nih.govnih.gov The ability of pyrrole sulfone derivatives to interact with a variety of enzyme active sites underscores their potential as versatile therapeutic agents.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrrole derivatives. acs.orgnih.govresearchgate.netnih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its pharmacological properties. For pyrrole-derived cannabinoids, for example, the length of a carbon side chain was found to be directly related to their receptor affinity and in vivo potency. nih.gov

In the context of antimycobacterial pyrroles, 3D-QSAR studies have been employed to develop models that can predict the activity of new derivatives and guide their design. nih.govresearchgate.net These models have highlighted the importance of specific structural features for the antimycobacterial activity of these compounds. nih.gov For pyrrolone antimalarial agents, SAR studies have been used to address issues of poor aqueous solubility and metabolic instability, leading to the development of derivatives with improved in vitro antimalarial activities. nih.gov The insights gained from SAR studies are invaluable for the rational design of more effective and safer pyrrole-based drugs. acs.orgresearchgate.net

Influence of Substituent Patterns on Biological Activity and Selectivity

The biological activity and selectivity of pyrrole sulfone derivatives are intricately linked to the nature and position of substituents on the pyrrole ring and the aryl group attached to the sulfone moiety. Structure-activity relationship (SAR) studies have been instrumental in elucidating these connections, guiding the design of more potent and selective compounds.

For instance, in the realm of anti-inflammatory research, 1,5-diarylpyrrole-3-sulfone derivatives have been investigated as potential neuroprotective agents. Research has indicated that the substitution pattern on the aryl rings significantly impacts their ability to suppress cyclooxygenase-2 (COX-2) expression. The presence of specific electron-withdrawing or electron-donating groups can modulate the inhibitory activity, highlighting the delicate electronic balance required for optimal interaction with the biological target.

In the context of kinase inhibition, a key area in cancer therapy, the substitution on the pyrrole nitrogen and other positions of the pyrrole ring plays a crucial role in determining the potency and selectivity of these compounds. For example, in a series of pyrrole derivatives developed as lymphocyte-specific kinase (Lck) inhibitors, the introduction of various functional groups led to analogs with IC50 values in the low nanomolar range. nih.gov The strategic placement of substituents allows for tailored interactions with the ATP-binding pocket of the target kinase, thereby influencing the inhibitory profile.

The following table summarizes the general influence of substituent patterns on the biological activity of certain classes of pyrrole sulfone derivatives:

| Scaffold | Substituent Position/Nature | Observed Effect on Biological Activity | Potential Therapeutic Area |

| 1,5-Diarylpyrrole-3-sulfone | Aryl ring substituents | Modulation of COX-2 inhibitory activity | Anti-inflammatory, Neuroprotection |

| Pyrrole-based kinase inhibitors | Pyrrole N-substituent | Alteration of potency and kinase selectivity | Anticancer |

| General Pyrrole Sulfones | Introduction of bulky groups | Can enhance or decrease activity depending on the target's active site topology | Various |

| Halogenation of aryl rings | Often leads to increased potency | Various |

This table is a generalized representation based on available research on pyrrole derivatives and may not be exhaustive for all specific sulfone compounds.

Optimization of Potency and Pharmacokinetic Properties

The journey of a promising bioactive compound from a laboratory hit to a viable drug candidate necessitates rigorous optimization of its potency and pharmacokinetic profile. For pyrrole sulfone derivatives, medicinal chemistry efforts have focused on enhancing their efficacy while ensuring favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Key strategies for optimizing potency often involve iterative modifications of the lead compound based on SAR data. This can include:

Fine-tuning of Substituents: Replacing existing substituents with others that have more favorable electronic or steric properties to enhance binding affinity to the target.

Scaffold Hopping: Replacing the core pyrrole sulfone structure with a bioisosteric equivalent to improve properties while maintaining biological activity.

Introduction of Specific Functional Groups: Adding groups that can form additional hydrogen bonds or other favorable interactions with the target protein.

The optimization of pharmacokinetic properties is equally critical. Poor solubility, rapid metabolism, or low bioavailability can render an otherwise potent compound ineffective in vivo. Strategies to address these challenges include:

Modulating Lipophilicity: Adjusting the lipophilicity (logP) of the molecule to achieve an optimal balance between solubility and membrane permeability.

Blocking Metabolic Hotspots: Identifying and modifying sites on the molecule that are susceptible to metabolic degradation.

Introducing Polar Groups: Adding polar functional groups to improve aqueous solubility.

The table below illustrates hypothetical examples of how potency and pharmacokinetic properties of a generic pyrrole sulfone lead compound could be optimized.

| Compound | Modification | IC50 (nM) | Solubility (µg/mL) | Metabolic Stability (t1/2 in mins) |

| Lead Compound | - | 150 | 5 | 15 |

| Analog A | Addition of a para-fluoro group to the aryl sulfone | 50 | 4.5 | 25 |

| Analog B | Introduction of a morpholine (B109124) ring | 120 | 25 | 18 |

| Analog C | Replacement of a methyl group with a trifluoromethyl group | 45 | 6 | 40 |

This is a hypothetical data table for illustrative purposes and does not represent actual experimental results for a specific compound.

Mechanistic Investigations of Biological Action

Understanding the mechanism of action at a molecular level is paramount for the rational design of new drugs and for predicting their potential therapeutic effects and side effects. For pyrrole sulfone derivatives, mechanistic studies have begun to unravel how these compounds exert their biological effects.

A significant body of research points towards the inhibition of specific enzymes as a primary mechanism of action for many bioactive pyrrole sulfones. As mentioned, the suppression of COX-2 expression is a key mechanism for the anti-inflammatory and neuroprotective effects of certain 1,5-diarylpyrrole sulfone derivatives. litfl.com By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.govclevelandclinic.org

In the context of anticancer research, pyrrole sulfone derivatives have been investigated as inhibitors of various protein kinases. nih.gov Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of specific kinases that are overactive in cancer cells, these compounds can halt tumor progression and induce apoptosis (programmed cell death). The selectivity of these inhibitors for cancer-associated kinases over those in healthy cells is a critical factor in minimizing side effects.

Furthermore, some pyrrole derivatives have been shown to exert their effects through the modulation of other biological targets, including:

Nuclear Receptors: Influencing gene expression by binding to nuclear receptors.

Ion Channels: Modulating the flow of ions across cell membranes.

Protein-Protein Interactions: Disrupting critical interactions between proteins involved in disease pathways.

The elucidation of these mechanisms often involves a combination of biochemical assays, cell-based studies, and computational modeling to identify the direct molecular targets and the downstream cellular consequences of their modulation.

Applications of 2 Methanesulfonyl 1h Pyrrole and Its Derivatives in Materials Science

Functional Materials Based on Pyrrole (B145914) Sulfone Scaffolds

The incorporation of the sulfone moiety into the pyrrole ring system creates a "pyrrole sulfone" scaffold that serves as a fundamental building block for a variety of functional materials. nih.gov This scaffold combines the inherent conductivity and electrochemical activity of the pyrrole unit with the stability and electron-accepting nature of the sulfone group. This synergistic combination allows for the fine-tuning of the electronic and optical properties of the resulting materials.

Research has demonstrated that the presence of the sulfonyl group can significantly influence the polymerization process of pyrrole monomers and the properties of the resulting polymers. For instance, the electron-withdrawing nature of the sulfonyl group can affect the oxidation potential of the monomer, which is a critical parameter in electrochemical polymerization. rsc.orgnih.gov This allows for greater control over the growth and morphology of the polymer films.

Furthermore, the pyrrole sulfone scaffold is a key component in the design of materials with specific functionalities. These scaffolds are recognized for their role in creating bioactive compounds and conductive materials. biolmolchem.com The versatility of the pyrrole ring allows for various substitutions, leading to a diverse library of compounds with tailored properties for applications ranging from medicinal chemistry to materials science. nih.gov

Electrochromic Applications of Conducting Pyrrole Polymers

Conducting polymers derived from pyrrole and its derivatives are extensively studied for their electrochromic properties, which is the ability to change color reversibly upon the application of an electrical potential. rsc.orgrsc.org This phenomenon is the basis for technologies such as smart windows, displays, and optical filters. researchgate.netmdpi.com

Polypyrrole (PPy) and its derivatives are particularly attractive for electrochromic applications due to their high conductivity, good redox stability, and relatively low cost of the pyrrole monomer. rsc.org The introduction of a methanesulfonyl group onto the pyrrole ring can significantly modulate the electrochromic performance of the resulting polymer. The electron-withdrawing sulfonyl group can alter the energy levels of the polymer's frontier orbitals (HOMO and LUMO), thereby influencing the color of the polymer in its neutral and oxidized states.

The table below summarizes key electrochromic properties of some polypyrrole derivatives, illustrating the impact of different substituents on their performance.

| Polymer Derivative | Color in Neutral State | Color in Oxidized State | Switching Time (s) | Coloration Efficiency (cm²/C) |

| Unsubstituted Polypyrrole | Yellow-Green | Blue-Gray | < 1 | ~30-100 |

| Poly(N-methylpyrrole) | Light Yellow | Dark Blue | ~1-2 | ~50-150 |

| Poly(3,4-ethylenedioxypyrrole) (PEDOT) | Transparent Light Blue | Dark Blue-Black | < 0.5 | >150 |

Note: The properties listed are typical ranges and can vary depending on the specific synthesis conditions, film thickness, and electrolyte used.

The ability to tailor the electrochromic properties by modifying the chemical structure of the pyrrole monomer is a key area of research. nih.gov This includes the synthesis of copolymers where pyrrole is combined with other monomers like aniline (B41778) or thiophene (B33073) to achieve a wider range of colors and improved performance characteristics. mdpi.com

Role as Intermediates in Polymer Synthesis

2-Methanesulfonyl-1H-pyrrole and its derivatives are valuable intermediates in the synthesis of a wide array of polymers. researchgate.netrsc.org The pyrrole ring itself is a versatile building block, and the presence of the methanesulfonyl group provides a reactive site and influences the properties of the final polymer.

The polymerization of pyrrole monomers can be achieved through various methods, including chemical oxidation and electrochemical polymerization. nih.govijert.org In these processes, the pyrrole units link together to form long-chain polymers. The methanesulfonyl group can remain as a pendant group on the polymer backbone, imparting specific properties to the material, or it can be a site for further chemical modification.

Recent research has explored the use of pyrrole-containing compounds in the synthesis of novel copolymers. For example, pyrrole compounds have been used in the synthesis of sulfur copolymers for the crosslinking of elastomers. rsc.orgrsc.org This demonstrates the utility of pyrrole derivatives in creating materials with specific mechanical and thermal properties. The synthesis often involves reactions like the Paal-Knorr reaction to create the initial pyrrole-containing monomers. rsc.org

Furthermore, the development of new polymerization techniques, such as those using sonochemically synthesized carbon dots as initiators, is expanding the possibilities for creating polypyrrole-based materials with unique properties and applications. mdpi.comnih.gov The ability to copolymerize pyrrole derivatives with other monomers opens up avenues for creating materials with a broad spectrum of properties, from conductive and electrochromic to degradable and biocompatible. mdpi.comnih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Methanesulfonyl-1H-pyrrole and its Derivatives

Research into this compound and the broader class of pyrrole (B145914) sulfones has revealed them to be compounds of significant interest. The pyrrole ring is a fundamental component in a vast number of biologically active natural products and synthetic molecules. researchgate.netbiolmolchem.com Its derivatives are known to possess a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netresearchgate.netnih.gov

The introduction of a sulfonyl group (–SO2–) into the pyrrole scaffold further modulates its electronic properties and biological activity. Sulfones are recognized as versatile building blocks in organic synthesis and are present in numerous drugs and agrochemicals. nih.govresearchgate.net The combination of the pyrrole nucleus and the sulfone functional group, as seen in this compound, creates a pharmacophore with potential for diverse therapeutic applications. Key findings indicate that these derivatives can serve as intermediates in the synthesis of more complex heterocyclic systems and as candidates for drug discovery programs. rsc.orgnih.gov Studies on related structures, such as N-sulfonylpyrroles, have demonstrated their utility in various chemical transformations and material science applications. nih.gov

Emerging Synthetic Methodologies and their Future Impact on Pyrrole Sulfone Chemistry

The synthesis of pyrrole rings has evolved significantly from classical methods like the Paal-Knorr and Knorr syntheses. researchgate.net Modern organic chemistry has introduced a variety of innovative and efficient strategies for constructing the pyrrole core, which are applicable to the synthesis of pyrrole sulfones. nih.govresearchgate.net

Emerging methodologies focus on improving efficiency, atom economy, and environmental sustainability. eurekaselect.com These include multicomponent reactions (MCRs), which allow the assembly of complex molecules from simple starting materials in a single step, and transition-metal-catalyzed reactions that offer novel pathways to functionalized pyrroles. nih.govbohrium.com Green chemistry principles are also being increasingly applied, utilizing environmentally benign solvents, microwave assistance, and recyclable catalysts to reduce the environmental impact of synthesis. eurekaselect.combeilstein-journals.org For the sulfone moiety, modern techniques are moving beyond traditional sulfide (B99878) oxidation to include methods like the direct fixation of sulfur dioxide. nih.gov

The future of pyrrole sulfone chemistry will likely be shaped by the integration of these advanced synthetic methods. The development of one-pot and cascade reactions will streamline the synthesis of complex pyrrole sulfone derivatives, facilitating the rapid generation of compound libraries for biological screening.

| Synthetic Methodology | Description | Potential Impact on Pyrrole Sulfone Chemistry |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product containing substantial portions of all reactants. bohrium.com | Enables rapid and efficient construction of diverse and complex pyrrole sulfone libraries for screening. |

| Transition-Metal Catalysis | Utilizes metals like palladium, rhodium, and copper to catalyze novel bond formations and cycloadditions. nih.govorganic-chemistry.org | Provides access to previously inaccessible pyrrole sulfone substitution patterns and enhances regioselectivity. |

| Green Chemistry Approaches | Employs sustainable practices such as using water as a solvent, microwave irradiation, and recyclable catalysts (e.g., magnetic nanoparticles). beilstein-journals.org | Reduces waste, energy consumption, and use of hazardous materials in the production of pyrrole sulfones. |

| Photoredox Catalysis | Uses visible light to initiate chemical transformations, often under mild conditions. nih.gov | Offers new pathways for radical-mediated cyclizations and functionalizations to create novel pyrrole sulfone structures. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch, allowing for better control and scalability. | Improves safety, reproducibility, and scalability of pyrrole sulfone synthesis for industrial applications. |

Advancements in Biological and Pharmacological Profiling of Pyrrole Sulfones

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. Derivatives of pyrrole have demonstrated a remarkable spectrum of biological activities. researchgate.netmdpi.com The incorporation of a sulfone group can enhance these properties, making pyrrole sulfones attractive targets for pharmacological investigation.

Recent advancements in high-throughput screening and computational modeling have accelerated the biological and pharmacological profiling of new chemical entities. Pyrrole derivatives have been investigated for a wide range of therapeutic targets. elsevierpure.com For instance, various pyrrole-containing compounds have shown promise as anticancer agents by targeting pathways involved in cell proliferation and apoptosis. nih.govnih.gov Others have been identified as potent anti-inflammatory agents, cytokine inhibitors, or antimicrobial compounds. nih.govnih.gov

The future of pharmacological profiling for pyrrole sulfones will involve a deeper investigation into their mechanisms of action. Techniques such as proteomics, genomics, and advanced molecular docking studies will help identify specific biological targets and elucidate structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents. researchgate.net

| Pharmacological Activity | Key Findings for Pyrrole Derivatives | Potential Relevance for Pyrrole Sulfones |

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including liver, breast, and pancreatic cancer. nih.gov Some act as inhibitors of key enzymes like tyrosine kinases. nih.gov | The sulfone group may enhance interactions with target proteins, potentially leading to more potent anticancer agents. |

| Anti-inflammatory | Fused pyrrole systems have demonstrated in vivo anti-inflammatory activity and inhibition of pro-inflammatory cytokines. nih.gov | Pyrrole sulfones could be developed as novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy or safety profiles. |

| Antibacterial | Pyrrole-based compounds have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.govmdpi.com | Exploring pyrrole sulfones could lead to new classes of antibiotics to combat the growing threat of antimicrobial resistance. |

| Antiviral | Certain pyrrole derivatives have been investigated as potential inhibitors of viral replication, including for HIV. nih.gov | The unique electronic and structural features of pyrrole sulfones may offer novel mechanisms for disrupting viral life cycles. |

| Enzyme Inhibition | The pyrrole moiety is a prominent pharmacophore in the design of various enzyme inhibitors. researchgate.net | The strong electron-withdrawing nature of the sulfone group can be exploited to design targeted inhibitors for specific enzymes. |

Prospects for Novel Therapeutic and Material Applications of Pyrrole Sulfone Compounds

The versatile nature of the pyrrole sulfone scaffold opens up prospects for a wide range of applications, spanning from therapeutics to advanced materials.

In the therapeutic arena, the diverse biological activities associated with pyrrole derivatives suggest that pyrrole sulfones could be developed to treat a multitude of diseases. nih.gov Their potential as anticancer, anti-inflammatory, and antimicrobial agents is particularly noteworthy. researchgate.netnih.gov Further optimization of lead compounds based on the this compound structure could yield novel drug candidates with improved pharmacological profiles.

In material science, pyrrole-containing polymers, such as polypyrrole, are known for their electrical conductivity and are used in electronics and sensors. wikipedia.org The introduction of sulfone groups could be used to fine-tune the electronic, thermal, and mechanical properties of these materials. Pyrrole compounds containing sulfur atoms have also been investigated as coupling agents and crosslinking agents in elastomer composites for applications like high-performance tires. nih.govnih.govmdpi.com This suggests a potential role for pyrrole sulfones in the development of advanced polymers and composite materials with enhanced stability and performance characteristics. Additionally, the inherent chromophoric properties of some pyrrole systems make them candidates for use in dyes and pigments. researchgate.netwikipedia.org

Remaining Challenges and Future Avenues in Pyrrole Sulfone Research and Development

Despite significant progress, several challenges remain in the field of pyrrole sulfone research. From a synthetic standpoint, achieving regioselectivity in the functionalization of the pyrrole ring can be difficult. chim.it The stability of certain pyrrole derivatives can also be a concern, potentially limiting their shelf-life and applications. biosynce.com Scaling up promising synthetic routes from the laboratory to an industrial scale while maintaining efficiency and cost-effectiveness presents another hurdle.

Future research should be directed towards overcoming these challenges. This includes the development of more robust and selective synthetic methods. There is a need for a deeper understanding of the toxicological profiles of new pyrrole sulfone compounds to ensure their safety for therapeutic and material applications. A significant future avenue lies in the comprehensive exploration of the vast chemical space of pyrrole sulfone derivatives. By systematically modifying the substitution patterns on both the pyrrole ring and the sulfone group, researchers can uncover new structure-property relationships and unlock the full potential of this versatile class of compounds for novel applications in medicine and material science.

Q & A

Q. What computational approaches predict the electrophilic/nucleophilic sites in this compound?

- Methodological Answer : Conceptual DFT indices, such as Fukui functions ( and ), localize electrophilic (pyrrole C-3) and nucleophilic (sulfonyl oxygen) sites. Global hardness (η) and softness (σ) derived from HOMO-LUMO gaps (B3LYP/6-311++G(d,p)) quantify reactivity trends (). Solvent effects (e.g., PCM models) refine predictions for biological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.